Photochemical Br₂ Elimination Quantum Yield: 1,1-Dibromoethane vs 1,2-Dibromoethane
Under 248 nm laser irradiation, 1,1-dibromoethane exhibits a Br₂ molecular elimination quantum yield of 0.05±0.03, which is approximately 86% lower than the 0.36±0.18 yield observed for 1,2-dibromoethane under identical experimental conditions [1]. Cavity ring-down absorption spectroscopy reveals that the vibrational population ratio Br₂(v=1)/Br₂(v=0) is 0.5±0.2 for 1,1-dibromoethane compared to 0.8±0.1 for 1,2-dibromoethane [1]. Notably, the Br₂ yield density increases by 190% for 1,1-dibromoethane within the same temperature increment that produces only a 35% increase for 1,2-dibromoethane [1]. Ab initio calculations attribute this divergence to transition state energetics: the TS energy for 1,2-dibromoethane lies well below the 483 kJ/mol excitation energy, whereas the TS for 1,1-dibromoethane is slightly above this threshold [1].
| Evidence Dimension | Br₂ elimination quantum yield at 248 nm photolysis |
|---|---|
| Target Compound Data | Φ(Br₂) = 0.05±0.03; Br₂(v=1)/Br₂(v=0) = 0.5±0.2; temperature-dependent yield increase = 190% |
| Comparator Or Baseline | 1,2-Dibromoethane: Φ(Br₂) = 0.36±0.18; Br₂(v=1)/Br₂(v=0) = 0.8±0.1; temperature-dependent yield increase = 35% |
| Quantified Difference | Φ(Br₂) approximately 7.2-fold lower; vibrational population ratio 37.5% lower; temperature sensitivity 5.4-fold higher |
| Conditions | Cavity ring-down absorption spectroscopy, 248 nm excitation, gas phase |
Why This Matters
For photochemical applications, 1,1-dibromoethane offers dramatically lower Br₂ elimination quantum yield but substantially higher temperature sensitivity—critical selection criteria for controlled photolysis experiments or applications requiring suppressed radical generation.
- [1] Lee HL, Lee PC, Tsai PY, Lin KC, Kuo HH, Chen PH, Chang AH. Photodissociation of dibromoethanes at 248 nm: An ignored channel of Br₂ elimination. J Chem Phys. 2009;130(18):184308. View Source
